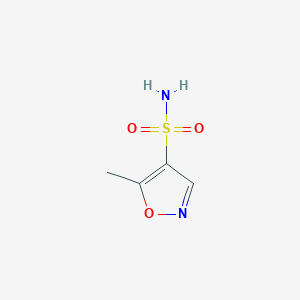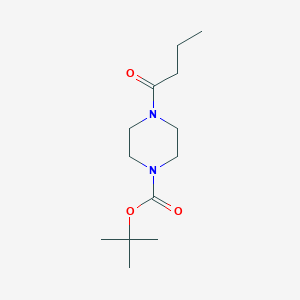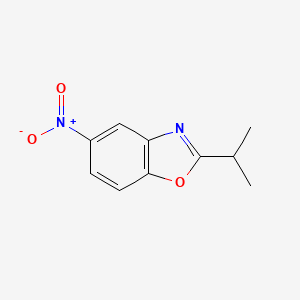
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as 2-methyl-1-propanol, is a synthetic compound used in a variety of applications. It is a colorless liquid with a mild, sweet odor and a boiling point of 97.6 °C. In the laboratory, it is used as a solvent, a reagent, and a starting material for synthesizing other compounds. In the pharmaceutical industry, it is used as an intermediate for the synthesis of drugs. In the food industry, it is used as a preservative and flavoring agent. In the agricultural industry, it is used as a pesticide.
科学的研究の応用
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of scientific research applications. It is used as a solvent for the synthesis of organic compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. In addition, it has been used to study the effects of solvents on the reactivity of organic compounds.
作用機序
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol acts as a solvent in organic reactions. It is able to dissolve a wide range of organic compounds, including those with polar and non-polar functional groups. The solubility of the compound in a reaction mixture depends on the polarity of the solvent and the nature of the solute.
Biochemical and Physiological Effects
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or mutagenic, and it is not known to interact with other compounds or drugs.
実験室実験の利点と制限
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has several advantages as a solvent in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low boiling point. It is also miscible with water, which makes it useful for the synthesis of water-soluble compounds. However, it has some limitations. It is not very volatile, so it can be difficult to remove from a reaction mixture. In addition, it is not very soluble in some organic solvents, so it can be difficult to use in reactions that require the use of a polar solvent.
将来の方向性
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of potential applications in the future. It can be used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. It can also be used as a solvent for the synthesis of organic compounds, and as a reagent in organic synthesis. In addition, it can be used to study the effects of solvents on the reactivity of organic compounds. Finally, it can be used as a preservative and flavoring agent in the food industry, and as a pesticide in the agricultural industry.
合成法
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol can be synthesized by the reaction of (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol with pyrrolidin-3-ol. This reaction is catalyzed by a base, such as potassium hydroxide, and proceeds in two steps. In the first step, the hydroxyl group of the (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol is protonated by the base, forming an alkoxide ion. In the second step, the alkoxide ion reacts with the pyrrolidin-3-ol to form the desired product.
特性
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

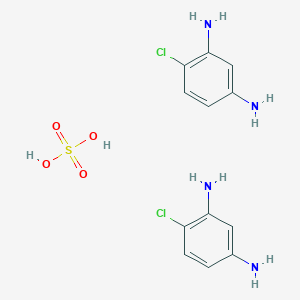
![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
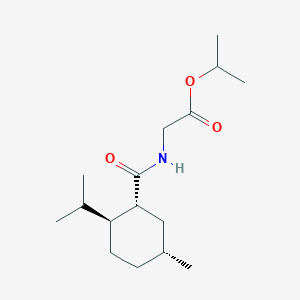
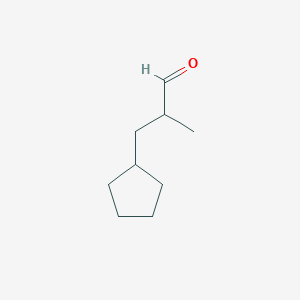
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
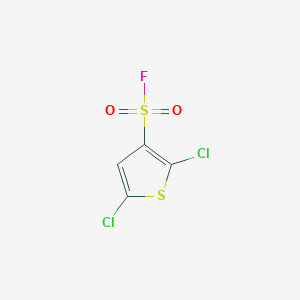
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
